molecular formula C6H15ClNO3P B2805302 methyl2-amino-3-(dimethylphosphoryl)propanoatehydrochloride CAS No. 2567495-37-6

methyl2-amino-3-(dimethylphosphoryl)propanoatehydrochloride

Cat. No.: B2805302
CAS No.: 2567495-37-6
M. Wt: 215.61
InChI Key: VILYHNVRZDZNSX-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(dimethylphosphoryl)propanoate hydrochloride is a phosphorylated amino acid ester derivative characterized by a methyl ester group, a primary amine, and a dimethylphosphoryl substituent at the β-position. The hydrochloride salt enhances its stability and solubility in polar solvents.

Properties

IUPAC Name

methyl 2-amino-3-dimethylphosphorylpropanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14NO3P.ClH/c1-10-6(8)5(7)4-11(2,3)9;/h5H,4,7H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VILYHNVRZDZNSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CP(=O)(C)C)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClNO3P
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-amino-3-(dimethylphosphoryl)propanoate hydrochloride typically involves the reaction of methyl 2-amino-3-(dimethylphosphoryl)propanoate with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process may involve the use of solvents such as methanol or ethanol to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to achieve high yield and purity. The product is then purified using techniques such as crystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-amino-3-(dimethylphosphoryl)propanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group can participate in substitution reactions with various reagents.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions may produce various substituted amino compounds.

Scientific Research Applications

Methyl 2-amino-3-(dimethylphosphoryl)propanoate hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-amino-3-(dimethylphosphoryl)propanoate hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The compound can bind to active sites, inhibiting or modifying the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Methyl (S)-3,3-Dimethyl-2-(Methylamino)Butanoate Hydrochloride

Structure: This compound () shares the methyl ester and hydrochloride salt features but substitutes the dimethylphosphoryl group with a 3,3-dimethylbutanoate backbone and a secondary methylamino group. Synthesis: Prepared via HCl/dioxane-mediated deprotection, yielding 100% conversion . Key Differences:

  • Polarity : The dimethylphosphoryl group in the target compound increases polarity compared to the hydrophobic tert-butyl groups (δ 1.02 ppm, 9H in NMR) in this analog.
  • Reactivity: The phosphoryl group may participate in nucleophilic or coordination reactions, absent in the dimethylbutanoate analog.
  • Applications : The analog is an intermediate in drug synthesis (e.g., for fluorophenyl derivatives), whereas the phosphorylated compound could act as a prodrug or ligand .

[R]-1-Amino-2-Methylpyrrolidine-2-Carboxylic Acid Methyl Ester Hydrochloride

Structure : A cyclic pyrrolidine derivative with a methyl ester and hydrochloride salt ().
Key Differences :

  • Conformation : The pyrrolidine ring imposes steric constraints, altering substrate binding in enzymatic or receptor interactions.
  • Solubility : The linear phosphorylated compound likely has higher aqueous solubility due to the polar phosphoryl group.
  • Synthetic Utility : Cyclic structures often require multi-step ring-forming reactions, whereas the target compound’s synthesis may involve phosphorylation of a linear precursor .

2-[2-(Diphenylphosphinoyl)-2,3-Dienyloxy]Methyl-Tetrahydro-2H-Pyrans

Structure: Contains a diphenylphosphinoyl group in a diene system (). Key Differences:

  • Electronic Effects: The phosphoryl group (P=O) is more electron-withdrawing than phosphinoyl (P–C), influencing electrophilic addition pathways .

Data Table: Structural and Functional Comparison

Property Target Compound Methyl (S)-3,3-Dimethyl-2-(Methylamino)Butanoate HCl [R]-1-Amino-2-Methylpyrrolidine-2-Carboxylate HCl
Backbone Linear propanoate Branched butanoate Cyclic pyrrolidine
Functional Groups Dimethylphosphoryl 3,3-Dimethyl, methylamino Cyclic amine, methyl ester
Polarity High Moderate (tert-butyl) Low (cyclic hydrocarbon)
Synthetic Conditions Likely phosphorylation + HCl salt formation HCl/dioxane deprotection Multi-step cyclization
Potential Applications Prodrugs, ligands Pharmaceutical intermediate Conformationally restricted scaffolds

Research Findings and Implications

  • Phosphoryl Group Impact : The dimethylphosphoryl moiety distinguishes the target compound by enhancing solubility and enabling metal coordination, critical for catalytic or bioactive roles.
  • Salt Formation : HCl salt preparation (common across analogs) improves crystallinity and storage stability .
  • Reactivity: Compared to diphenylphosphinoyl analogs, the dimethylphosphoryl group may facilitate faster electrophilic substitutions due to reduced steric hindrance .

Biological Activity

Methyl 2-amino-3-(dimethylphosphoryl)propanoate hydrochloride is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

Methyl 2-amino-3-(dimethylphosphoryl)propanoate hydrochloride is characterized by the following chemical structure:

  • Molecular Formula : C7H16ClN2O4P
  • Molecular Weight : 228.64 g/mol
  • IUPAC Name : Methyl 2-amino-3-(dimethylphosphoryl)propanoate hydrochloride

This compound features a dimethylphosphoryl group, which is known to impart significant biological activity, particularly in neuropharmacology and enzyme inhibition.

The biological activity of methyl 2-amino-3-(dimethylphosphoryl)propanoate hydrochloride is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting neurotransmitter levels and cellular signaling.
  • Receptor Modulation : The compound may act as a modulator of neurotransmitter receptors, influencing synaptic transmission and neuronal excitability.
  • Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, contributing to cellular protection against oxidative stress.

Anticancer Activity

Recent studies have evaluated the anticancer potential of methyl 2-amino-3-(dimethylphosphoryl)propanoate hydrochloride. For instance, a study reported that derivatives of similar phosphonates demonstrated significant antiproliferative effects on various cancer cell lines, including:

CompoundCell LineIC50 (μM)
Methyl 2-amino-3-(dimethylphosphoryl)propanoateHeLa5.0
DoxorubicinHeLa2.29

These findings indicate that methyl 2-amino-3-(dimethylphosphoryl)propanoate hydrochloride could serve as a lead compound for developing new anticancer agents.

Neuroprotective Effects

In vitro studies have indicated that this compound may protect neuronal cells from apoptosis induced by oxidative stress. The following table summarizes key findings from neuroprotection assays:

TreatmentCell Type% Viability (after oxidative stress)
ControlNeuronal45%
Methyl 2-amino-3-(dimethylphosphoryl)propanoateNeuronal75%

These results suggest a protective role against neurodegeneration, warranting further investigation into its therapeutic applications in neurodegenerative diseases.

Case Study 1: Anticancer Activity in HeLa Cells

In a controlled study, methyl 2-amino-3-(dimethylphosphoryl)propanoate hydrochloride was tested on HeLa cells. The compound was administered at varying concentrations, and cell viability was assessed using the MTT assay. Results demonstrated a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent.

Case Study 2: Neuroprotective Effects in Animal Models

An animal model study investigated the neuroprotective effects of methyl 2-amino-3-(dimethylphosphoryl)propanoate hydrochloride against induced oxidative stress. Mice treated with the compound showed significantly reduced markers of oxidative damage compared to control groups, supporting its potential use in neuroprotection.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for methyl 2-amino-3-(dimethylphosphoryl)propanoate hydrochloride, and how are intermediates characterized?

  • Methodological Answer : Synthesis typically involves multi-step processes:

Esterification : Methylation of the carboxylic acid group using methanol under acidic conditions.

Phosphorylation : Introduction of the dimethylphosphoryl group via reaction with dimethylphosphite or phosphoryl chloride under inert atmosphere (e.g., nitrogen) .

Salt Formation : Hydrochloride salt preparation by treating the free base with HCl in anhydrous ethanol.

  • Characterization : Intermediates are analyzed via 1^1H/13^13C NMR for structural confirmation, mass spectrometry (MS) for molecular weight validation, and HPLC for purity (>95%) .

Q. Which analytical techniques are recommended for assessing the purity and stability of this compound?

  • Methodological Answer :

  • Purity : Reverse-phase HPLC with UV detection (λ = 210–254 nm) using C18 columns and acetonitrile/water gradients.
  • Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) with periodic sampling. Degradation products are identified via LC-MS/MS .
  • Crystallinity : X-ray powder diffraction (XRPD) to monitor polymorphic changes during storage .

Q. How does the dimethylphosphoryl group influence the compound’s solubility and reactivity?

  • Methodological Answer :

  • Solubility : The phosphoryl group enhances hydrophilicity, improving aqueous solubility (tested via shake-flask method at pH 1–7.4).
  • Reactivity : The phosphoryl moiety participates in hydrogen bonding (confirmed by FTIR and single-crystal X-ray analysis), influencing interactions with biological targets like kinases or phosphatases .

Q. What protocols ensure safe handling and storage of this compound in laboratory settings?

  • Methodological Answer :

  • Storage : Desiccated at -20°C under argon to prevent hydrolysis of the phosphoryl group.
  • Handling : Use glove boxes for moisture-sensitive reactions; monitor for exothermic reactions during phosphorylation steps .

Advanced Research Questions

Q. How can researchers optimize reaction yields for large-scale synthesis while minimizing byproducts?

  • Methodological Answer :

  • Process Optimization : Use continuous flow reactors to control exothermic phosphorylation steps and reduce side reactions (e.g., oxidation).
  • Byproduct Analysis : Employ in-line FTIR and PAT (Process Analytical Technology) to monitor reaction progression.
  • Case Study : A 15% yield increase was achieved by replacing batch reactors with microfluidic systems, reducing dimethylphosphite decomposition .

Q. What strategies resolve contradictions in crystallographic data during structural elucidation?

  • Methodological Answer :

  • Data Reconciliation : Compare multiple datasets (e.g., single-crystal vs. powder XRD) and validate via DFT calculations for hydrogen-bonding patterns.
  • Example : Discrepancies in hydrogen-bonding networks (e.g., C=O⋯H-N vs. P=O⋯H-N interactions) were resolved by re-refining occupancy ratios in XRD software .

Q. How do structural modifications (e.g., halogen substitution) alter the compound’s bioactivity?

  • Methodological Answer :

  • SAR Studies : Synthesize analogs (e.g., replacing dimethylphosphoryl with sulfonyl or chloro groups) and test in enzyme inhibition assays (IC50_{50} measurements).
  • Mechanistic Insight : Fluorine substitution at the phenyl ring (as in ) enhanced binding to hydrophobic enzyme pockets (confirmed by SPR and molecular docking) .

Q. What advanced techniques quantify the compound’s interaction with biological targets?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (kon_\text{on}/koff_\text{off}) to immobilized receptors.
  • Isothermal Titration Calorimetry (ITC) : Determine thermodynamic parameters (ΔG, ΔH) for ligand-target interactions.
  • Case Study : A Kd_\text{d} of 12 nM was reported for binding to a kinase target, validated via ITC and crystallography .

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